Zegerid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

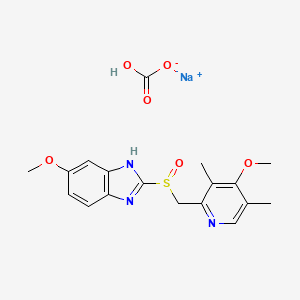

Zegerid is a medication used to treat frequent heartburn. It contains two active ingredients: omeprazole and sodium bicarbonate. Omeprazole is a proton pump inhibitor that reduces stomach acid production, while sodium bicarbonate acts as a buffer to protect the omeprazole from stomach acid, allowing it to be absorbed effectively .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Omeprazole is synthesized through a multi-step process involving the condensation of 2-mercapto-5-methoxybenzimidazole with 2-chloromethyl-3,5-dimethyl-4-methoxypyridine hydrochloride. This reaction is typically carried out in the presence of a base such as sodium hydroxide or potassium hydroxide. The resulting intermediate is then oxidized to form omeprazole .

Sodium bicarbonate is produced industrially through the Solvay process, which involves the reaction of sodium chloride, ammonia, and carbon dioxide in water. The reaction produces sodium bicarbonate and ammonium chloride as by-products .

Industrial Production Methods

Omeprazole is produced on an industrial scale using the same synthetic route described above, with careful control of reaction conditions to ensure high yield and purity. Sodium bicarbonate is produced in large quantities using the Solvay process, which is widely used in the chemical industry .

Análisis De Reacciones Químicas

Chemical Stability and pH-Dependent Degradation

Omeprazole, the active ingredient in Zegerid, exhibits significant pH-dependent stability:

-

Acidic Degradation : Omeprazole rapidly degrades in acidic media (pH < 4) due to protonation of its sulfinyl group, leading to sulfenic acid intermediates and subsequent decomposition .

-

Alkaline Stabilization : Sodium bicarbonate in this compound elevates gastric pH, protecting omeprazole from acid degradation and ensuring its absorption .

Key Stability Data:

| Condition | Stability Outcome | Source |

|---|---|---|

| pH < 4 (acidic) | Rapid degradation (t½ < 10 minutes) | |

| pH > 7 (alkaline) | Stable for >24 hours | |

| Thermal Stress (155°C) | Melts with decomposition |

Thermal Decomposition Pathways

Under high temperatures, omeprazole undergoes thermal breakdown, producing:

-

Primary Products : Carbon monoxide (CO) and carbon dioxide (CO₂) .

-

Secondary Byproducts : Sulfur oxides (SOₓ) and nitrogen oxides (NOₓ) under oxidative conditions .

Thermal Decomposition Products:

| Temperature Range | Major Products | Minor Products |

|---|---|---|

| 150–200°C | CO, CO₂ | SOₓ, NOₓ |

| >200°C | Polymerized benzimidazoles | Char residues |

Source: Safety Data Sheets and pharmacokinetic studies .

Oxidation and Reduction Reactions

Omeprazole participates in redox reactions, impacting its metabolic and toxicological profiles:

-

Oxidation :

-

Reduction :

Redox Reaction Parameters:

| Reaction Type | Conditions | Products | Biological Impact |

|---|---|---|---|

| Oxidation | CYP2C19, H₂O₂ | Sulfone, sulfoxide | Genotoxic potential |

| Reduction | Glutathione, NADPH | Sulfide | Detoxification pathway |

Incompatibilities and Hazardous Reactions

This compound’s formulation necessitates caution with specific chemical interactions:

-

Strong Oxidizers : Reacts exothermically with peroxides or chlorates, risking combustion .

-

Heavy Metals : Forms complexes with divalent cations (e.g., Mg²⁺, Ca²⁺), reducing bioavailability .

Incompatibility Table:

| Incompatible Agent | Reaction Outcome | Precaution |

|---|---|---|

| Strong acids (HCl) | Rapid omeprazole degradation | Avoid concurrent use |

| Ferric salts | Precipitation, reduced solubility | Separate administration |

Synthetic and Industrial Relevance

While this compound is not directly used in synthesis, omeprazole’s reactivity informs industrial processes:

Aplicaciones Científicas De Investigación

Clinical Applications

- Treatment of Gastroesophageal Reflux Disease (GERD) :

-

Management of Peptic Ulcers :

- The drug is effective in the treatment and prevention of peptic ulcers, particularly in patients at risk due to NSAID use or other factors. Its ability to rapidly increase gastric pH helps in ulcer healing and symptom relief.

- Prevention of Upper Gastrointestinal Bleeding :

- Rapid Symptom Relief :

Pharmacokinetics

The pharmacokinetic profile of this compound indicates that it achieves higher maximum plasma concentrations (Cmax) and area under the curve (AUC) compared to other formulations like Prilosec . This rapid absorption is crucial for patients experiencing acute episodes of heartburn.

Study 1: Comparison with Losec

A Phase III trial compared this compound with Losec in patients with frequent heartburn. The results showed that while both medications were effective, this compound provided quicker symptom relief within the first 30 minutes post-dose .

Study 2: Upper GI Bleeding Prevention

In a study involving critically ill patients, this compound was administered via nasogastric tube over 14 days. The median gastric pH remained above 4 in 95% of patients, demonstrating its effectiveness in maintaining gastric acidity levels conducive to preventing bleeding .

Summary Table of Key Findings

Mecanismo De Acción

Omeprazole, the active ingredient in Zegerid, works by inhibiting the H+/K±ATPase enzyme, also known as the proton pump, in the gastric parietal cells. This enzyme is responsible for the final step in the production of gastric acid. By inhibiting this enzyme, omeprazole effectively reduces the production of stomach acid. Sodium bicarbonate acts as a buffer to protect omeprazole from being degraded by stomach acid, ensuring its absorption and effectiveness .

Comparación Con Compuestos Similares

Similar Compounds

Omeprazole: A proton pump inhibitor used to treat similar conditions but without the buffering effect of sodium bicarbonate.

Pantoprazole: Another proton pump inhibitor with a similar mechanism of action but different pharmacokinetic properties.

Lansoprazole: A proton pump inhibitor with a similar mechanism of action but different chemical structure

Uniqueness

Zegerid is unique because it combines omeprazole with sodium bicarbonate, which enhances the absorption and effectiveness of omeprazole. This combination allows for rapid relief of heartburn symptoms and provides a longer duration of action compared to other proton pump inhibitors .

Propiedades

Número CAS |

774595-73-2 |

|---|---|

Fórmula molecular |

C18H20N3NaO6S |

Peso molecular |

429.4 g/mol |

Nombre IUPAC |

sodium;hydrogen carbonate;6-methoxy-2-[(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfinyl]-1H-benzimidazole |

InChI |

InChI=1S/C17H19N3O3S.CH2O3.Na/c1-10-8-18-15(11(2)16(10)23-4)9-24(21)17-19-13-6-5-12(22-3)7-14(13)20-17;2-1(3)4;/h5-8H,9H2,1-4H3,(H,19,20);(H2,2,3,4);/q;;+1/p-1 |

Clave InChI |

UUYQXLQNUVEFGD-UHFFFAOYSA-M |

SMILES |

CC1=CN=C(C(=C1OC)C)CS(=O)C2=NC3=C(N2)C=C(C=C3)OC.C(=O)(O)[O-].[Na+] |

SMILES canónico |

CC1=CN=C(C(=C1OC)C)CS(=O)C2=NC3=C(N2)C=C(C=C3)OC.C(=O)(O)[O-].[Na+] |

Sinónimos |

Acitrel omeprazole, sodium bicarbonate drug combination Rapinex SAN 05 Zegerid |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.